2-(3-Chlorophenyl)-3,3-difluoropiperidine
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Overview
Description
2-(3-Chlorophenyl)-3,3-difluoropiperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The presence of the 3-chlorophenyl and 3,3-difluoro substituents on the piperidine ring imparts unique chemical and physical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3,3-difluoropiperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperidine derivatives . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using appropriate oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups on the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the substituents on the piperidine ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-(3-Chlorophenyl)-3,3-difluoropiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its structural similarity to other bioactive piperidine derivatives.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.
Material Science: The compound’s unique chemical properties make it useful in the design and synthesis of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-3,3-difluoropiperidine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, similar compounds have been shown to interact with voltage-gated sodium and calcium channels, as well as GABA receptors . These interactions can influence cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
2-(3-Chlorophenyl)-3,3-difluoropiperidine can be compared with other similar compounds, such as:
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These compounds have shown anticonvulsant and analgesic activities.
Triazole Derivatives: Triazoles are known for their versatile biological activities, including antimicrobial and antiviral properties
Indole Derivatives: Indoles possess diverse biological activities, such as antiviral, anti-inflammatory, and anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H12ClF2N |
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Molecular Weight |
231.67 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3,3-difluoropiperidine |
InChI |
InChI=1S/C11H12ClF2N/c12-9-4-1-3-8(7-9)10-11(13,14)5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2 |
InChI Key |
JHSMKYOYXXXEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C2=CC(=CC=C2)Cl)(F)F |
Origin of Product |
United States |
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